2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)-1-propanone
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO2/c1-10(14(18)17-7-3-2-4-8-17)19-13-6-5-11(15)9-12(13)16/h5-6,9-10H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSVEWNCWPLKQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1)OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)-1-propanone, commonly referred to as a phenoxy compound, has garnered attention due to its diverse biological activities. This compound features a dichlorophenoxy group and a piperidyl moiety, which suggest potential applications in various fields, including herbicides and pharmaceuticals. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Chemical Formula : CHClN\O
- Molecular Weight : 273.15 g/mol
The presence of both the dichlorophenoxy and piperidyl groups is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular receptors and enzymes. The dichlorophenoxy group is thought to play a crucial role in binding to molecular targets, while the piperidyl group may enhance pharmacokinetic properties such as solubility and permeability across cell membranes .
Herbicidal Activity
This compound exhibits notable herbicidal properties. Its mechanism involves disruption of plant growth through inhibition of specific enzymatic pathways crucial for plant metabolism. Research indicates that it can effectively control various weed species by targeting their photosynthetic processes.
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of this compound. For instance, in vitro assays demonstrated that this compound significantly reduced cell viability in several cancer cell lines, including hepatocellular carcinoma (HCC) cells. The cytotoxicity was assessed using lactate dehydrogenase (LDH) release assays, revealing a dose-dependent response .
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. It has been shown to inhibit acetylcholinesterase activity, which is beneficial in the context of neurodegenerative diseases such as Alzheimer's disease. By preventing the breakdown of acetylcholine, it may enhance cholinergic neurotransmission .
Table 1: Biological Activities of this compound
| Activity Type | Effect | Cell Lines/Organisms | Reference |
|---|---|---|---|
| Herbicidal | Growth inhibition | Various weed species | |
| Antitumor | Cytotoxicity | HUH7, AKH12 (HCC) | |
| Neuroprotective | AChE inhibition | Neuronal cell lines |
Case Study 1: Antitumor Efficacy
In a study published in MDPI, researchers evaluated the cytotoxic effects of several piperidine derivatives on HCC cell lines. The results indicated that compounds similar to this compound exhibited significant reductions in cell viability below the toxic dose threshold (TD50), suggesting their potential as therapeutic agents against liver cancer .
Case Study 2: Neuroprotective Mechanisms
Another study focused on the neuroprotective effects of related compounds showed that inhibition of AChE could lead to improved cognitive function in animal models. The findings suggest that derivatives of piperidine could be developed into treatments for conditions like Alzheimer’s disease by enhancing cholinergic signaling .
Scientific Research Applications
Herbicide Development
Mechanism of Action:
2,4-DPP is primarily recognized for its herbicidal properties. It acts by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. This mechanism is similar to that of well-known herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) .
Synergistic Effects:
Research indicates that 2,4-DPP can enhance the efficacy of other herbicides, particularly glyphosate. It achieves this by increasing the amount of herbicide residue that remains on the target plant, thus improving weed control while potentially reducing the overall application rates of herbicides . This characteristic positions 2,4-DPP as a valuable tool in integrated pest management strategies.
Antimicrobial Properties
Bactericidal Activity:
Studies have demonstrated that 2,4-DPP exhibits significant antimicrobial activity against various bacterial strains. It has shown bactericidal effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent . However, further research is necessary to fully ascertain its efficacy and safety for medical applications.
Additional Potential Applications
Emulsifier in Pesticide Formulations:
Beyond its roles as a herbicide synergist and antimicrobial agent, preliminary studies have explored the use of 2,4-DPP as an emulsifier in pesticide formulations. This application could enhance the stability and effectiveness of pesticide products .
Chemical Reactivity:
The functional groups present in 2,4-DPP allow for various chemical modifications that can tailor its biological activity for specific applications. The reactivity of the carbonyl group enables the synthesis of derivatives with potentially enhanced properties .
Comparative Analysis with Related Compounds
The following table summarizes key structural features and unique aspects of compounds related to 2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)-1-propanone:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | Contains a dichlorophenoxy group | Widely used herbicide; impacts plant hormone systems |
| Mecoprop (MCPP) | Contains a phenoxy group | Used primarily for broadleaf weed control |
| Dichlorprop | Similar chemical structure | Used specifically for selective weed control |
Case Studies
Herbicide Synergism:
A study focused on the interaction between 2,4-DPP and glyphosate revealed that the combination significantly improved weed control compared to glyphosate alone. This synergistic effect was attributed to enhanced absorption and retention of glyphosate on treated plants .
Antimicrobial Testing:
In another study evaluating antimicrobial properties, 2,4-DPP was tested against various bacterial strains in vitro. Results indicated effective bactericidal activity at specific concentrations, warranting further investigation into its potential as an antibacterial agent in agricultural settings .
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidine and Piperazine Derivatives
(a) 2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)ethanone (CAS: 39489-66-2)
- Molecular Formula: C₁₃H₁₅Cl₂NO₂
- Molecular Weight : 288.17 g/mol
- Key Differences: Shorter propanone chain (ethanone) compared to the target compound.
(b) 1-{4-[(2,4-Dichlorophenoxy)acetyl]piperazin-1-yl}propan-1-one
- Molecular Formula : C₁₅H₁₈Cl₂N₂O₃
- Molecular Weight : 340.46 g/mol
- Key Differences : Piperazine ring replaces piperidine, introducing additional hydrogen-bonding sites.
- Synthesis: Likely involves coupling of 2,4-dichlorophenoxyacetyl chloride with piperazine-propanone derivatives .
Impact of Heterocycle Substitution :
Aromatic Substitution Variants
(a) 2-(2,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone
- Molecular Formula : C₁₄H₁₀Cl₂O₄
- Molecular Weight : 313.14 g/mol
- Key Differences : Dihydroxyphenyl group replaces piperidine.
- Synthesis : Synthesized via Hoesch reaction (85% yield); melting point = 192°C .
- Properties : Polar hydroxyl groups improve solubility but reduce lipid bilayer penetration compared to piperidine analogs .
(b) 1-[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone (CAS: 477847-89-5)
- Molecular Formula : C₁₈H₁₄Cl₃N₃O₂
- Molecular Weight : 410.7 g/mol
- Key Differences : Triazole ring introduces metabolic stability; additional chloro-methylphenyl group enhances steric bulk.
- Applications : Likely explored for antimicrobial or antifungal activity due to triazole’s prevalence in agrochemicals .
Key Research Findings and Implications
- Structural Flexibility : Piperidine’s conformational flexibility may enhance binding to dynamic enzyme pockets, whereas rigid triazole or pyrazole rings favor selective inhibition .
- Chlorine Substitution: The 2,4-dichlorophenoxy group is conserved across analogs, suggesting its critical role in hydrophobic interactions or halogen bonding .
- Pharmacological Potential: Piperidine-containing compounds like RS 67333 () are serotonin receptor agonists, hinting at possible CNS applications for the target compound .
Preparation Methods
Route 3: Coupling Reactions
Cross-coupling strategies (e.g., Suzuki or Ullmann) could link the dichlorophenoxy and piperidyl groups.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1. Halide Formation | Propanone derivative + Halogenating Agent | Introduction of a halide for subsequent coupling. |
| 2. Cross-Coupling | Pd catalyst, Piperidyl boronic acid (hypothetical) | Formation of the C–N bond. |
Feasibility :
-
Limited by the availability of boronic acid derivatives and compatibility with ketone groups.
Critical Reaction Parameters
Table 1: Hypothetical Reaction Conditions for Route 1
| Hazard | Precaution | Reference |
|---|---|---|
| Acute Toxicity | Avoid inhalation; wear PPE. | |
| Environmental Impact | Bioaccumulative potential; dispose via incineration. |
Industrial and Research Challenges
-
Purity Control : Trace impurities from reagents (e.g., SOCl₂) may require recrystallization.
-
Scalability : Multi-step syntheses (e.g., Routes 1 and 2) increase costs and waste.
-
Alternative Routes : Asymmetric hydrogenation (as in ) could enable enantioselective synthesis but is unreported for this compound.
Q & A
Q. What synthetic strategies are effective for preparing 2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)-1-propanone?
Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:
- Step 1 : React 2,4-dichlorophenol with a propanone derivative under basic conditions to form the phenoxypropanone backbone.
- Step 2 : Introduce the piperidine moiety via nucleophilic substitution or reductive amination. Optimize conditions (e.g., solvent, temperature) to improve yield .
- Key reagents : Sodium hydride (for deprotonation), coupling agents like EDCI/HOBt for amide formation (if applicable), and reducing agents (e.g., NaBH4) for intermediates .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
- NMR spectroscopy : Use - and -NMR to verify substituent positions and purity. For example, the dichlorophenoxy group shows distinct aromatic proton splitting .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS or MALDI-TOF) and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound?
- Hazard classification : Similar to 2-(2,4-dichlorophenoxy)propionic acid, which is a suspected carcinogen. Use PPE (gloves, goggles, fume hood) and minimize inhalation/contact .
- Waste disposal : Follow institutional guidelines for halogenated organic waste.
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps be elucidated?
- Kinetic studies : Monitor intermediates via in situ FTIR or HPLC to identify rate-determining steps .
- Computational modeling : Use DFT calculations to explore transition states and electronic effects (e.g., electron-withdrawing Cl groups on the phenyl ring) .
- Isotopic labeling : Introduce or to track oxygen or carbon pathways during phenoxy group formation .
Q. What structure-activity relationships (SAR) are relevant for biological activity?
- Chlorine positioning : The 2,4-dichlorophenoxy group enhances lipophilicity and receptor binding compared to mono-substituted analogs .
- Piperidine role : The piperidyl group may act as a hydrogen bond acceptor, influencing interactions with enzymes or proteins (e.g., cytochrome P450) .
- Comparative SAR : Analogous compounds with pyridine or pyrimidine rings instead of piperidine show varied antimicrobial or anticancer profiles .
Q. How should researchers address contradictions in experimental data (e.g., varying yields or byproducts)?
- Reaction condition optimization : Adjust solvent polarity (e.g., DMF vs. THF) or temperature to suppress side reactions. For example, higher temperatures may favor elimination over substitution .
- Byproduct analysis : Use LC-MS to identify impurities (e.g., dechlorinated products or oxidized intermediates) and modify reducing/oxidizing agents accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
